molecular formula C19H20O5S B4999636 Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate

Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate

Cat. No.: B4999636
M. Wt: 360.4 g/mol
InChI Key: ARQYCSPFQAYRKJ-UHFFFAOYSA-N
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Description

Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate is an organic compound with a complex structure that includes a phenacyl group, a sulfonyl group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate typically involves the reaction of phenacyl bromide with 3-(3,4-dimethylphenyl)sulfonylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The sulfonyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c1-14-8-9-17(12-15(14)2)25(22,23)11-10-19(21)24-13-18(20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYCSPFQAYRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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